An In-depth Technical Guide on the Molecular Structure of 4-ethoxy-2,6-dipyridin-2-ylpyridine
An In-depth Technical Guide on the Molecular Structure of 4-ethoxy-2,6-dipyridin-2-ylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-ethoxy-2,6-dipyridin-2-ylpyridine, a substituted terpyridine derivative of interest in coordination chemistry and materials science.
Molecular Structure and Identification
4-ethoxy-2,6-dipyridin-2-ylpyridine, systematically named 4'-ethoxy-2,2':6',2''-terpyridine, is a heterocyclic organic compound. Its structure consists of a central pyridine ring substituted at the 4-position with an ethoxy group (-OCH₂CH₃) and at the 2- and 6-positions with pyridin-2-yl groups.
Chemical Identifiers:
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Systematic Name: 4'-ethoxy-2,2':6',2''-terpyridine
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Common Name: 4-ethoxy-2,6-dipyridin-2-ylpyridine
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CAS Number: 145533-40-0[1]
| Identifier | Value |
| Molecular Formula | C₁₇H₁₅N₃O |
| Molecular Weight | 277.32 g/mol |
| SMILES | CCOc1cc(nc(c1)c2ccccn2)c3ccccn3 |
| InChI | InChI=1S/C17H15N3O/c1-2-21-16-12-19-14(10-15(16)20-11-12)17-8-4-6-13-18-17/h3-11H,2H2,1H3 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of the free ligand is not widely available in the public domain. However, based on the properties of analogous 4'-substituted terpyridines, the following characteristics can be anticipated:
| Property | Predicted Value/Information |
| Melting Point | Solid at room temperature. The melting point is expected to be influenced by crystal packing and purity. For comparison, 4'-methoxy-2,2':6',2''-terpyridine has a melting point of 56-57 °C. |
| Boiling Point | High boiling point, characteristic of aromatic heterocyclic compounds of similar molecular weight. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and methanol. Limited solubility in water is expected. |
| Appearance | Likely a white to off-white crystalline solid. |
Synthesis and Characterization
The synthesis of 4-ethoxy-2,6-dipyridin-2-ylpyridine has been reported through several methods.
Kröhnke Pyridine Synthesis
A common and versatile method for the synthesis of substituted pyridines, including 4'-alkoxyterpyridines, is the Kröhnke methodology. This approach involves the reaction of a 1-(2-oxo-2-phenylethyl)pyridinium salt with an α,β-unsaturated ketone in the presence of a base. For the synthesis of 4'-ethoxy-2,2':6',2''-terpyridines, substituted 2,6-diacetylpyridines can be reacted with a chalcone and methylacylpyridinium salts.[2]
Experimental Protocol: General Kröhnke Pyridine Synthesis
A generalized workflow for the Kröhnke synthesis is as follows:
Caption: Generalized workflow for the Kröhnke pyridine synthesis.
From 4'-hydroxy-2,2':6',2''-terpyridine
Another synthetic route involves the etherification of 4'-hydroxy-2,2':6',2''-terpyridine. This precursor can be synthesized and subsequently reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to yield the desired ethoxy-substituted product. The cleavage of the ethyl ether protecting group can be performed to revert to the hydroxy-terpyridine.[2]
Experimental Protocol: Etherification of 4'-hydroxy-2,2':6',2''-terpyridine
Caption: General workflow for the synthesis of 4'-ethoxy-2,2':6',2''-terpyridine via etherification.
As a Byproduct
4-ethoxy-2,6-dipyridin-2-ylpyridine has also been identified as a byproduct in the reduction of 4'-(methylthio)-2,2':6',2''-terpyridine with Raney nickel in an ethanol solvent.[3] This suggests that under certain reductive conditions in the presence of ethanol, ethoxylation of the central pyridine ring can occur.
Characterization
The characterization of 4-ethoxy-2,6-dipyridin-2-ylpyridine would typically involve a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would confirm the presence of the ethoxy group (a triplet and a quartet), as well as the characteristic aromatic protons of the three pyridine rings. ¹³C NMR would show the corresponding carbon signals.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic bands for C-O stretching of the ether linkage, as well as C=C and C=N stretching vibrations of the pyridine rings.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 277.32.
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X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure and details of the crystal packing. The crystal structure of an iridium(III) complex containing this ligand has been reported, confirming its bidentate coordination fashion in that specific complex.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the engagement in any signaling pathways of 4-ethoxy-2,6-dipyridin-2-ylpyridine as a free ligand. However, the broader class of terpyridine derivatives and their metal complexes are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. The mechanism of action for many of these complexes involves intercalation with DNA or the generation of reactive oxygen species. Future research may explore the potential of 4-ethoxy-2,6-dipyridin-2-ylpyridine and its metal complexes in these areas.
Logical Relationship: From Ligand to Potential Biological Application
Caption: Logical progression from the ligand to its potential biological applications.
Conclusion
4-ethoxy-2,6-dipyridin-2-ylpyridine is a synthetically accessible derivative of the versatile terpyridine ligand system. While detailed characterization and biological evaluation of the free ligand are not extensively documented, its known synthesis and the established biological potential of related terpyridine complexes make it a compound of interest for further investigation in the fields of medicinal chemistry, supramolecular chemistry, and materials science. Future research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential applications in drug development and beyond.
